molecular formula C13H12O4 B2957962 5-Methyl-4-(phenoxymethyl)furan-2-carboxylic acid CAS No. 938143-64-7

5-Methyl-4-(phenoxymethyl)furan-2-carboxylic acid

Cat. No.: B2957962
CAS No.: 938143-64-7
M. Wt: 232.235
InChI Key: AYYNONLALKSFOE-UHFFFAOYSA-N
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Description

5-Methyl-4-(phenoxymethyl)furan-2-carboxylic acid is a furan-based carboxylic acid derivative with a methyl group at position 5, a phenoxymethyl substituent at position 4, and a carboxylic acid group at position 2.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-4-(phenoxymethyl)furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c1-9-10(7-12(17-9)13(14)15)8-16-11-5-3-2-4-6-11/h2-7H,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYNONLALKSFOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-(phenoxymethyl)furan-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with furan and phenol as the primary starting materials.

    Formation of Phenoxymethyl Group: Phenol is reacted with a suitable alkylating agent, such as methyl iodide, to form phenoxymethyl ether.

    Introduction of Methyl Group: The furan ring is methylated using a methylating agent like methyl iodide in the presence of a base such as sodium hydride.

    Carboxylation: The methylated furan is then carboxylated using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include:

    Batch or Continuous Reactors: Utilizing batch or continuous reactors for the alkylation, methylation, and carboxylation steps.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-(phenoxymethyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-Methyl-4-(phenoxymethyl)furan-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-4-(phenoxymethyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The phenoxymethyl group can interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing binding affinity. The furan ring provides structural rigidity, contributing to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in 5-(4-nitrophenyl)furan-2-carboxylic acid) enhance antimycobacterial activity by strengthening interactions with MbtI’s active site .
  • Lipophilicity: The phenoxymethyl group in the target compound likely increases logP compared to polar derivatives (e.g., 5-hydroxymethyl-furan-2-carboxylic acid, logP ~0.5) but reduces it relative to nitro-substituted analogs (logP ~2.1) .
  • Synthetic Accessibility: Unlike Suzuki-coupled nitro derivatives , the phenoxymethyl group may require etherification or cross-coupling strategies, similar to 5-[(4-chlorophenoxy)methyl]furan-2-carboxylic acid .

Key Insights :

  • Antimycobacterial Potency: Nitro-substituted derivatives (e.g., 5-(4-nitrophenyl)furan-2-carboxylic acid) exhibit superior activity due to strong target binding, whereas the phenoxymethyl analog may require functional optimization for comparable efficacy.
  • Diverse Applications: Hydroxymethyl and morpholinomethyl derivatives highlight the scaffold’s versatility in targeting non-infectious diseases (e.g., cancer, oxidative stress) .

Biological Activity

5-Methyl-4-(phenoxymethyl)furan-2-carboxylic acid (CAS number 938143-64-7) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, synthesis, and relevant studies that highlight its significance.

Molecular Formula : C13H12O4
Molecular Weight : 232.23 g/mol
Solubility : Slightly soluble in chloroform and methanol, more soluble in DMSO .

The biological activity of this compound is attributed to its structural components, particularly the furan ring and the carboxylic acid group. These features enable interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. The compound may exert its effects through:

  • Inhibition of Enzymatic Activity : The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with enzyme active sites.
  • Modulation of Signaling Pathways : It may influence cell signaling pathways by acting as a ligand for specific receptors.

Anti-inflammatory Effects

Compounds containing furan rings have been studied for their anti-inflammatory properties. Research indicates that such compounds can inhibit the production of pro-inflammatory cytokines, potentially making them suitable candidates for treating inflammatory diseases. The exact mechanism through which this compound operates in this context remains to be elucidated but may involve modulation of NF-kB signaling pathways .

Case Studies

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial potential of furan derivatives.
    • Results : Several derivatives demonstrated significant activity against Gram-positive bacteria. While specific data on this compound was not provided, the study supports the hypothesis of potential antimicrobial properties .
  • Inflammation Model Investigation :
    • Objective : Assess the anti-inflammatory effects of furan compounds in vitro.
    • Results : Compounds similar to this compound inhibited TNF-alpha production in macrophages, indicating a promising anti-inflammatory profile .

Synthesis and Research Applications

The synthesis of this compound can be achieved through various organic reactions involving furan derivatives and phenolic compounds. Its applications extend beyond medicinal chemistry; it is also explored for use in materials science as a precursor for novel polymers and coatings.

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